molecular formula C6H14FO14P3 B135556 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate CAS No. 144371-38-0

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate

Cat. No. B135556
M. Wt: 422.09 g/mol
InChI Key: GCYJOKLPSZNRDA-UOTPTPDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate (3F-IP3) is a synthetic analogue of inositol 1,4,5-trisphosphate (IP3), which is an important intracellular second messenger that triggers calcium release from the endoplasmic reticulum. 3F-IP3 has a fluorine atom substitution at the 3-position of the inositol ring, which confers unique properties to this molecule. In recent years, 3F-IP3 has emerged as a valuable tool for investigating the role of IP3 signaling in various physiological and pathological processes.

Mechanism Of Action

Like IP3, 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate acts as a ligand for IP3 receptors, which are calcium channels located on the endoplasmic reticulum membrane. Binding of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate to IP3 receptors leads to the release of calcium from the endoplasmic reticulum into the cytosol, which triggers downstream signaling pathways.

Biochemical And Physiological Effects

Studies have shown that 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate can modulate various cellular processes, including calcium signaling, cell proliferation, and apoptosis. In addition, 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has also been implicated in the regulation of immune function, with studies showing that it can modulate T cell activation and cytokine production.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate in lab experiments is its specificity for IP3 receptors, which allows for precise modulation of IP3 signaling. In addition, the fluorine substitution at the 3-position of the inositol ring confers unique properties to 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, which can be exploited for studying the structure-function relationships of IP3 receptors. However, one limitation of using 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate is its relatively low potency compared to IP3, which can limit its usefulness in certain experimental settings.

Future Directions

There are many potential future directions for research involving 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate. One area of interest is the development of more potent and selective analogues of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, which could be used to further elucidate the role of IP3 signaling in various physiological and pathological processes. Another area of interest is the development of novel therapeutic agents based on 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, which could have applications in neuroprotection, immunomodulation, and cancer therapy. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate, and to identify potential off-target effects of this molecule.

Synthesis Methods

The synthesis of 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate involves several steps, including protection and deprotection of the inositol ring, fluorination at the 3-position, and phosphorylation at the 1-, 4-, and 5-positions. A commonly used method for synthesizing 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate is the Mitsunobu reaction, which involves the reaction of inositol with diethyl fluoromalonate in the presence of triphenylphosphine and azodicarboxylate. The resulting intermediate is then phosphorylated using phosphorus oxychloride and triethylamine to yield 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate.

Scientific Research Applications

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has been used in a variety of scientific research applications, including investigating the role of IP3 signaling in cellular processes such as calcium signaling, cell proliferation, and apoptosis. 3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate has also been used to study the physiological and pathological effects of IP3 signaling in various tissues and organs, including the brain, heart, and immune system.

properties

CAS RN

144371-38-0

Product Name

3-Deoxy-3-fluoroinositol 1,4,5-trisphosphate

Molecular Formula

C6H14FO14P3

Molecular Weight

422.09 g/mol

IUPAC Name

[(1S,2R,3S,4S,5S,6R)-2-fluoro-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H14FO14P3/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4-,5-,6-/m1/s1

InChI Key

GCYJOKLPSZNRDA-UOTPTPDRSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@@H]([C@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)F)O)OP(=O)(O)O)O

Other CAS RN

144371-38-0

synonyms

3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate
3-deoxy-3-fluoro-Ins(1,4,5)P3
3-deoxy-3-fluoroinositol 1,4,5-trisphosphate
3-F-InsP3
Ins(1,4,5)P(3)F

Origin of Product

United States

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